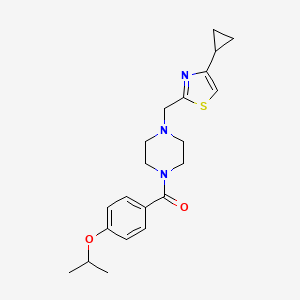
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antituberculosis Activities
Synthesis and evaluation of derivatives related to the queried chemical structure have shown significant anticancer and antituberculosis activities. In one study, a series of derivates were synthesized and tested, with some compounds exhibiting notable in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects (Mallikarjuna, Padmashali, & Sandeep, 2014). This suggests that modifications of the piperazine and thiazole moieties could lead to potential therapeutic agents.
Antibacterial Activities
Another study synthesized triazole analogues of piperazine, demonstrating antibacterial activity against various human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018). This indicates the potential for developing new antibacterial agents from chemical structures similar to the queried compound.
Antimicrobial Activities
Further research into (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives revealed moderate to good antimicrobial activity, highlighting the therapeutic potential of such compounds in treating microbial infections (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Tubulin Polymerization Inhibitors
N-Heterocyclic derivatives derived from phenoxazine and phenothiazine, incorporating the phenylpiperazine moiety, have been identified as potent inhibitors of tubulin polymerization. These compounds exhibit excellent antiproliferative properties against a wide range of cancer cell lines (Prinz et al., 2017). This application is particularly relevant to cancer chemotherapy, where inhibition of tubulin polymerization is a targeted mechanism to halt cancer cell growth.
Mechanism of Action
Target of Action
It’s known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring in the structure suggests that it may interact with its targets in a way similar to other piperazine-containing compounds .
Biochemical Pathways
Piperazine-containing compounds are known to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the piperazine ring in the structure suggests that it may have the ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine-containing compounds are known to have a variety of effects depending on their specific targets .
Action Environment
The physicochemical properties of the compound, such as size, charge, and lipophilicity, can be substantially modified to improve its pharmacokinetic profile, alter cell penetrability, and possibly gain additional mechanisms of action .
Properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-15(2)26-18-7-5-17(6-8-18)21(25)24-11-9-23(10-12-24)13-20-22-19(14-27-20)16-3-4-16/h5-8,14-16H,3-4,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFLDJBGQOXOAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2384961.png)
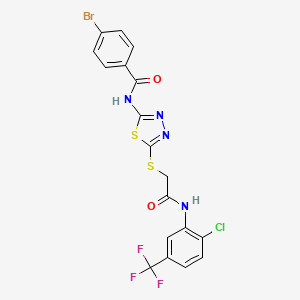
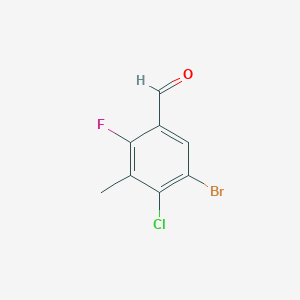
![7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2384965.png)
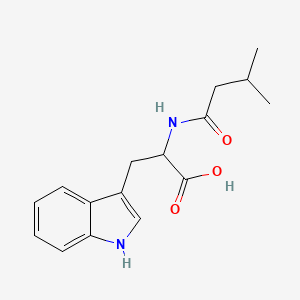
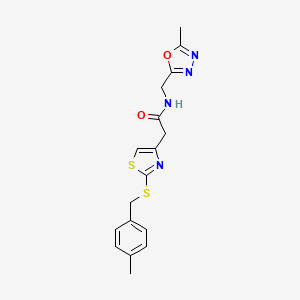
![3-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2384970.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2384973.png)
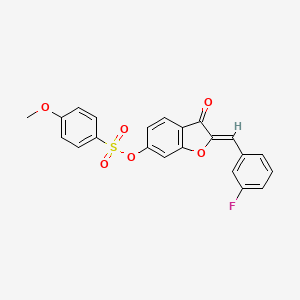
![3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2384976.png)
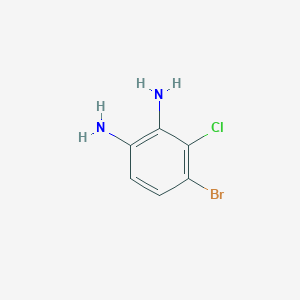
![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)
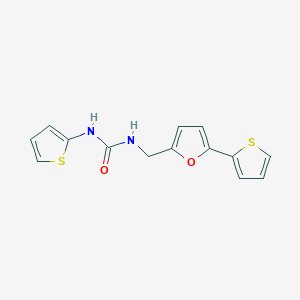
![N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2384983.png)
